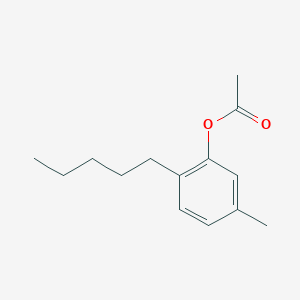
5-Methyl-2-pentylphenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-pentylphenyl acetate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are often used in fragrances and flavorings. This particular compound is characterized by its unique structure, which includes a phenyl ring substituted with a methyl group and a pentyl chain, esterified with acetic acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-Methyl-2-pentylphenyl acetate can be synthesized through the esterification of 5-methyl-2-pentylphenol with acetic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity ester suitable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
Hydrolysis: 5-Methyl-2-pentylphenyl acetate can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of 5-methyl-2-pentylphenol and acetic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: 5-Methyl-2-pentylphenol and acetic acid.
Reduction: 5-Methyl-2-pentylphenol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Methyl-2-pentylphenyl acetate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological environments.
Industry: Utilized in the formulation of fragrances and flavorings due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of 5-methyl-2-pentylphenyl acetate primarily involves its hydrolysis to release 5-methyl-2-pentylphenol and acetic acid. The ester linkage is susceptible to enzymatic hydrolysis by esterases, which are present in various biological systems. The released phenol can then interact with biological targets, potentially exerting its effects through modulation of enzyme activity or receptor binding.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: A simple ester with a pleasant aroma, commonly used as a solvent.
Methyl butanoate: Known for its fruity smell, used in flavorings and fragrances.
Propyl ethanoate: Another ester with a sweet odor, used in perfumes and flavorings.
Uniqueness
5-Methyl-2-pentylphenyl acetate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. The presence of the methyl and pentyl groups influences its reactivity and interactions with other molecules, making it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
5416-57-9 |
|---|---|
Fórmula molecular |
C14H20O2 |
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
(5-methyl-2-pentylphenyl) acetate |
InChI |
InChI=1S/C14H20O2/c1-4-5-6-7-13-9-8-11(2)10-14(13)16-12(3)15/h8-10H,4-7H2,1-3H3 |
Clave InChI |
OWINUZKAOVJNOB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=C(C=C(C=C1)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Azabicyclo[4.1.0]heptane, 7-benzoyl-](/img/structure/B14743138.png)
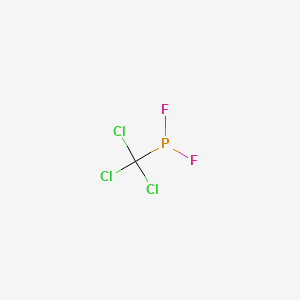

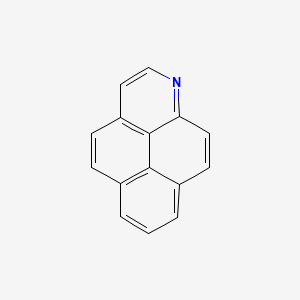
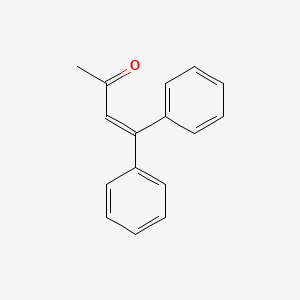
![N-[5-[(3,5-dibromo-2-ethoxy-phenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide](/img/structure/B14743182.png)
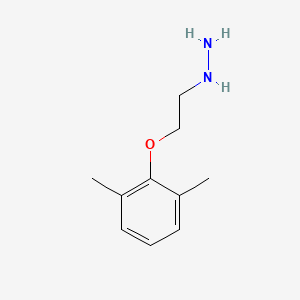
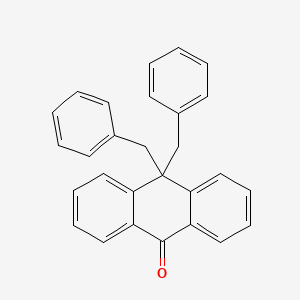
![1-Thiaspiro[2.5]octane](/img/structure/B14743200.png)

![[(E)-(2,5-dichlorothiophen-3-yl)methylideneamino]thiourea](/img/structure/B14743211.png)
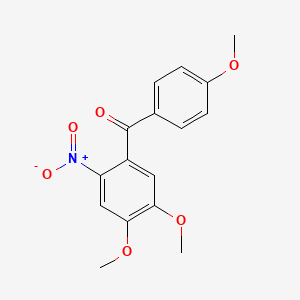
![N-benzothiazol-2-yl-2-[1-(4-methylphenyl)ethylideneamino]oxy-acetamide](/img/structure/B14743231.png)
